Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate
Overview
Description
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate is an organic compound with the molecular formula C24H19F6S2Sb. It is a white to yellow powder or crystal that is used in various scientific and industrial applications. This compound is known for its high purity and stability, making it a valuable reagent in chemical synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate can be synthesized through the condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of phosphorus pentoxide (P2O5) as a dehydration agent and methanesulfonic acid as a solvent . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the sulfonium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced equipment and techniques to ensure consistent quality. The compound is usually stored under inert gas to prevent degradation and maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate has a wide range of applications in scientific research:
Chemistry: It is used as a photo-acid generator in photolithography and as a catalyst in various organic reactions
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its ability to initiate polymerization reactions
Mechanism of Action
The mechanism of action of diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can initiate various chemical reactions, such as polymerization and cross-linking, by interacting with molecular targets in the reaction medium. The compound’s effectiveness as a photo-acid generator is attributed to its ability to release protons upon activation, which then catalyze subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluorophosphate
- Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluorostibate
Uniqueness
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate is unique due to its high stability and efficiency as a photo-acid generator. Compared to similar compounds, it offers better performance in terms of reactivity and selectivity in various chemical processes. Its ability to generate strong acids upon activation makes it particularly valuable in applications requiring precise control over reaction conditions .
Properties
IUPAC Name |
diphenyl-(4-phenylsulfanylphenyl)sulfanium;hexafluoroantimony(1-) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19S2.6FH.Sb/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;;;;;;;/h1-19H;6*1H;/q+1;;;;;;;+5/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPBZCDQRJYQKD-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F6S2Sb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015137 | |
Record name | Sulfonium, diphenyl(4-(phenylthio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601015137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71449-78-0 | |
Record name | Sulfonium, diphenyl[4-(phenylthio)phenyl]-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71449-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfonium, diphenyl(4-(phenylthio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071449780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfonium, diphenyl[4-(phenylthio)phenyl]-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfonium, diphenyl(4-(phenylthio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601015137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl[4-(phenylsulfanyl)phenyl] sulfonium hexafluoroantimonate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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